molecular formula C23H24N2O3S B7698036 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide

Cat. No.: B7698036
M. Wt: 408.5 g/mol
InChI Key: DECJFDVURGDPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a 4-methylphenyl group, and a 2-methylphenyl group, all connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 4-methylbenzylamine to form the intermediate benzenesulfonyl-[(4-methylphenyl)methyl]amine.

    Acylation: The intermediate is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reactions and better yield.

    Purification steps: Including recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases: Triethylamine or pyridine for acylation reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted derivatives: From various substitution reactions.

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new antimicrobial agents.

    Biological Studies: Investigated for its potential anti-inflammatory and anticancer properties.

    Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide involves:

    Inhibition of enzymes: Such as carbonic anhydrase, which is crucial for various physiological processes.

    Interaction with molecular targets: Including bacterial cell walls, leading to antimicrobial effects.

    Pathways involved: The compound may interfere with metabolic pathways in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide
  • 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

  • Structural uniqueness : The presence of both 4-methylphenyl and 2-methylphenyl groups in the same molecule.
  • Enhanced activity : Compared to similar compounds, it may exhibit better antimicrobial and anticancer properties due to its unique structure.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-18-12-14-20(15-13-18)16-25(29(27,28)21-9-4-3-5-10-21)17-23(26)24-22-11-7-6-8-19(22)2/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJFDVURGDPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.